N-Ethyl-4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methylpyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide
Description
Properties
Molecular Formula |
C19H22N6O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-ethyl-4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c1-5-20-19(27)14-9-25-16(12(14)3)17(21-10-22-25)23-15-8-13(7-6-11(15)2)18(26)24-28-4/h6-10H,5H2,1-4H3,(H,20,27)(H,24,26)(H,21,22,23) |
InChI Key |
ZZTMFGIGOADCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NOC)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole Starting Material and Amination
The synthesis begins with a substituted pyrrole core, which undergoes amination using chloramine as the aminating agent. This method, detailed in US6867300B2 , avoids explosive or toxic by-products associated with alternative reagents like hydroxylamine-O-sulfonic acid (HOSA) or dinitrophenylhydroxylamines. The reaction proceeds in tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions (e.g., NaOH), yielding an aminated pyrrole intermediate. Key advantages include:
Cyclization to Pyrrolotriazine
The aminated pyrrole undergoes cyclization at 120–190°C in the presence of an acid catalyst (e.g., POCl₃) to form the pyrrolo[2,1-f]triazine core. This step is critical for establishing the triazine ring, with POCl₃ also facilitating subsequent halogenation.
Halogenation and Carboxamide Formation
The cyclized intermediate is treated with POCl₃ to introduce a chlorinated leaving group at position 6. Nucleophilic displacement with ethylamine in DMF then installs the ethylcarboxamide moiety. Final coupling with 5-(methoxycarbamoyl)-2-methylaniline under peptide coupling conditions (HOBt/EDCI) completes the synthesis.
Table 1: Key Reaction Conditions for Patent-Based Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amination | Chloramine, THF, NaOH, 0–25°C | 60–75 |
| Cyclization | POCl₃, 120–190°C, 4–6 h | 70–80 |
| Carboxamide Formation | Ethylamine, DMF, rt, 12 h | 65–75 |
| Final Coupling | HOBt, EDCI, DMF, 24 h | 50–60 |
Alternative Route via Nucleophile-Induced Rearrangement
Pyrrolooxadiazine Intermediate
A 2016 Beilstein Journal of Organic Chemistry study describes a novel approach using pyrrolooxadiazine 11 as a precursor. Treating 11 with triethylamine (Et₃N) induces a nucleophile-mediated rearrangement, directly yielding pyrrolo[2,1-f]triazin-4(3H)-one 12a . This method circumvents high-temperature cyclization, operating at 80°C for 2 hours versus traditional overnight reflux.
Optimization of Et₃N Stoichiometry
The study highlights the impact of Et₃N concentration on yield (Table 2). Using 3.0 equivalents of Et₃N maximizes yield (82%), whereas suboptimal amounts (1.0 eq) result in incomplete rearrangement (45% yield).
Table 2: Effect of Et₃N on Rearrangement Yield
| Et₃N (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 80 | 2 | 45 |
| 2.0 | 80 | 2 | 68 |
| 3.0 | 80 | 2 | 82 |
Chemical Reactions Analysis
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
Targeting MAPK14
N-Ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide has been shown to inhibit MAPK14 with an IC50 value of 3.10 nM. This potent inhibition suggests its potential as a therapeutic agent in treating diseases where MAPK14 plays a critical role, such as cancer and inflammatory diseases .
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the compound has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Case Studies
- Antitumor Activity : In vitro studies have shown that derivatives of pyrrolotriazines can inhibit the growth of several cancer cell lines including breast cancer (MCF-7) and colon carcinoma (HCT-116). These studies highlight the importance of structural modifications in enhancing anticancer activity .
- Mechanism of Action : The mechanism by which this compound induces apoptosis involves the activation of caspase pathways and modulation of apoptotic proteins .
- ADME Properties : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles that warrant further investigation .
Comparative Table of Similar Compounds
| Compound Name | Target | IC50 (nM) | Cancer Cell Lines | Mechanism |
|---|---|---|---|---|
| This compound | MAPK14 | 3.10 | MCF-7, HCT-116 | Apoptosis induction |
| Tirapazamine | Hypoxic tumor cells | 10 | Various solid tumors | DNA damage induction |
| Lamotrigine | Voltage-gated sodium channels | 50 | CNS tumors | Sodium channel inhibition |
Mechanism of Action
The mechanism of action of N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves its interaction with mitogen-activated protein kinase 14. This interaction affects various molecular pathways, leading to changes in cellular functions. The compound’s effects are mediated through the modulation of kinase activity, which plays a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Compound A shares its pyrrolo[2,1-f][1,2,4]triazine backbone with several analogs, differing primarily in substituent groups. Key analogs include:
4-{[5-(Cyclopropylcarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-Propylpyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide (Compound B)
- Formula : C₂₂H₂₆N₆O₂ (MW: 406.48 g/mol)
- Key Difference : Replacement of methoxycarbamoyl with cyclopropylcarbamoyl at position 5 of the phenyl ring.
- Impact : The cyclopropyl group enhances lipophilicity (predicted LogP: ~3.5) compared to Compound A’s methoxy group (LogP: 3.92 in analogs) .
4-{[5-(Isoxazol-3-ylcarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-Propylpyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide (Compound C)
- Formula : C₂₂H₂₃N₇O₃ (MW: 433.46 g/mol)
4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-(2-Phenylethyl)pyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide (Compound D)
Physicochemical and Pharmacokinetic Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight | 406.42 g/mol | 406.48 g/mol | 433.46 g/mol | 458.51 g/mol |
| LogP | 3.92 (predicted) | ~3.5 (predicted) | ~4.1 (predicted) | 3.92 (reported) |
| Hydrogen Bond Donors | 3 | 3 | 4 | 3 |
| Hydrogen Bond Acceptors | 7 | 6 | 8 | 7 |
| PSA | 119.86 Ų | 110.12 Ų | 132.50 Ų | 119.86 Ų |
Notes:
Biological Activity
N-Ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide is a compound that belongs to the pyrrolotriazine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article examines the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 382.416 g/mol. The compound features a complex structure that includes a pyrrolotriazine moiety, which is characterized by the fusion of a pyrrole ring with a triazine ring.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O3 |
| Molecular Weight | 382.416 g/mol |
| IUPAC Name | This compound |
| DrugBank ID | DB06940 |
This compound primarily targets mitogen-activated protein kinase 14 (MAPK14) . This kinase plays a crucial role in various cellular processes including proliferation and apoptosis. The inhibition of MAPK14 can lead to altered signaling pathways that are often dysregulated in cancer cells.
Anticancer Activity
Research has shown that compounds within the pyrrolotriazine class exhibit significant anticancer properties. In particular:
- VEGFR-2 Inhibition : A series of studies demonstrated that derivatives of the pyrrolotriazine scaffold effectively inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is pivotal in tumor angiogenesis. For instance, related compounds have been reported with IC50 values as low as 0.066 µM against VEGFR-2 .
- EGFR Inhibition : Some derivatives also show selectivity for the epidermal growth factor receptor (EGFR), with certain compounds demonstrating IC50 values around 0.100 µM .
In Vitro Studies
In vitro assays have been conducted to evaluate the effects of this compound on various cancer cell lines:
- Cell Proliferation Assays : The compound has shown promising results in inhibiting cell proliferation in human umbilical vein endothelial cells (HUVECs) and DiFi cell lines sensitive to EGFR inhibitors .
- Selectivity Profiles : Kinome profiling indicated good selectivity over a panel of kinases including HER-1 and HER-2 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Discussion
The biological activity of this compound highlights its potential as an anticancer agent targeting key signaling pathways involved in tumor growth and metastasis. The compound's ability to inhibit both VEGFR-2 and EGFR makes it a candidate for further development in cancer therapeutics.
Q & A
Q. What synthetic routes are recommended for synthesizing N-Ethyl-4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methylpyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide, and which intermediates are critical?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, acylation, and coupling reactions. Key intermediates include:
- 5-Chloro-3-methyl-1H-pyrazole-4-carbonyl chloride (prepared via cyclization of ethyl acetoacetate derivatives and subsequent oxidation) .
- Aryl-substituted triazine cores , formed through nucleophilic coupling reactions using reagents like phosphorous oxychloride (120°C) .
Prioritize intermediates with stable leaving groups (e.g., chloro or methoxy substituents) to facilitate downstream functionalization .
Q. What analytical techniques are essential for initial structural characterization of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺: 406.481) .
- Infrared (IR) Spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and triazine ring vibrations .
Q. How is basic pharmacological screening conducted for this compound?
- Methodological Answer : Initial screening involves:
- In vitro assays : Evaluate enzyme inhibition (e.g., kinase assays) using purified targets .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
- Solubility and stability studies : Use HPLC to monitor degradation in simulated physiological conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Temperature control : Higher cyclization efficiency at 120°C vs. 80°C (yield improvement from 45% to 72%) .
- Catalyst selection : Use Pd(OAc)₂ for Suzuki couplings to reduce by-products .
- Purification : Employ flash chromatography with gradient elution (e.g., hexane/EtOAc 7:3 to 1:1) .
Q. How to resolve discrepancies in spectroscopic data during structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguous NOE signals by comparing experimental bond lengths (e.g., C-N: 1.34 Å) with computational models .
- Dynamic NMR : Assign conformational isomers causing split peaks in aromatic regions .
- Cross-validation : Compare IR carbonyl stretches with analogous compounds (e.g., 1685 cm⁻¹ for carboxamide vs. 1702 cm⁻¹ for esters) .
Q. What advanced pharmacological models are suitable for evaluating in vivo efficacy?
- Methodological Answer :
- Non-human primate studies : Use [¹⁸F]-labeled analogs for PET imaging to assess blood-brain barrier penetration .
- Orthotopic tumor models : Monitor tumor regression in xenografts expressing target kinases .
- Metabolite profiling : Identify active metabolites via LC-MS/MS in plasma samples .
Q. How can computational methods complement experimental structural analysis?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict vibrational frequencies and compare with experimental IR data (RMSD < 10 cm⁻¹) .
- Molecular docking : Validate binding poses in kinase active sites (e.g., RMSD < 2.0 Å vs. crystallographic ligands) .
- Solvent effects : Simulate aqueous solubility using COSMO-RS models .
Contradiction Analysis
Q. How to address conflicting bioactivity results across studies?
- Methodological Answer :
- Assay variability : Standardize cell lines (e.g., use authenticated HepG2 cells) and incubation times .
- Structural analogs : Compare substituent effects (e.g., methoxy vs. ethoxy groups altering IC₅₀ by 3-fold) .
- Batch consistency : Monitor impurity profiles via HPLC (e.g., <0.5% by-products) .
Q. What strategies minimize by-products during multi-step synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
